2-(Methylsulfanyl)-1,3-thiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRNFCYOLVQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531908 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91478-68-1 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylsulfanyl 1,3 Thiazol 5 Amine and Its Functionalized Derivatives
De Novo Synthesis Approaches to the 1,3-Thiazole Scaffold
The formation of the 2-(methylsulfanyl)-1,3-thiazol-5-amine ring system can be achieved through various de novo synthetic strategies, including one-pot multi-component reactions and more traditional multi-step pathways. These methods offer flexibility in precursor selection and can be adapted for different synthetic goals.
One-Pot Multi-Component Reactions (MCRs) for Direct Thiazole (B1198619) Ring Formation
One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach to complex molecules, where multiple reactants are combined in a single reaction vessel to form the final product. mdpi.commedmedchem.comnih.gov Several MCRs have been developed for the synthesis of thiazole derivatives, which can be adapted for the preparation of this compound. nih.govresearchgate.net
Dimethyl cyanodithioimidocarbonate is a versatile reagent in heterocyclic synthesis. It can serve as a precursor to the N-cyano-S-methylisothiourea moiety, which is a key intermediate in the formation of certain guanidine-type structures. In the context of thiazole synthesis, a plausible pathway involves the reaction of a primary amine with dimethyl cyanodithioimidocarbonate. For instance, a thiazolylmethylthioalkylamine can react with dimethyl cyanodithioimidocarbonate to yield an N-cyano-S-methyl-N'-[2-(thiazolylmethylthio)ethyl]pseudothiourea. bohrium.com This intermediate can then undergo further reactions to introduce additional diversity.
A proposed one-pot synthesis of a derivative of this compound could involve the reaction of an appropriate amino-functionalized precursor with dimethyl cyanodithioimidocarbonate, followed by cyclization.
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. researchgate.netresearchgate.netthieme-connect.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com For the direct synthesis of this compound, a potential pathway would involve the reaction of S-methylthiourea with an appropriate α-halocarbonyl compound bearing a masked or precursor amino group at the α-position.
A general representation of the Hantzsch synthesis is depicted below:
Scheme 1: General Hantzsch Thiazole SynthesisReactants: α-haloketone, Thioamide Product: 2,4-disubstituted thiazole
In a one-pot variation, an aromatic methyl ketone can be reacted with thiourea (B124793) in the presence of a brominating agent like copper(II) bromide to achieve an in-situ α-bromination followed by cyclization. researchgate.net While this example leads to a 2-aminothiazole (B372263), the principle can be extended to use S-methylthiourea as the thioamide component to install the 2-(methylsulfanyl) group.
Multi-Step Organic Synthesis Pathways for Targeted Structural Complexity
Multi-step synthesis provides a robust approach for constructing complex molecules where the step-wise introduction of functional groups allows for greater control and purification of intermediates. The synthesis of functionalized 2-(methylsulfanyl)-1,3-thiazole derivatives often follows this strategy.
A representative multi-step synthesis could start from commercially available materials, sequentially introducing the required functional groups onto a precursor molecule before the final thiazole ring formation. For example, a multi-step sequence for a related thiazole derivative involved the initial synthesis of a 2-aminothiazole-5-carboxylate, which was then further elaborated. acs.org
Another approach involves building the thiazole ring first and then introducing the desired substituents. For instance, a 2-aminothiazole can be synthesized and subsequently modified. nih.gov
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis is a powerful tool for the rapid generation of libraries of related compounds, which is particularly useful in drug discovery. acs.orgthieme-connect.com This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products are simply washed away.
A general strategy for the solid-phase synthesis of thiazole derivatives has been reported. thieme-connect.com This involves the use of a resin-bound cyanocarbonimidodithioate, which is then cyclized with an α-bromo ketone to form the thiazole ring on the solid support. Subsequent modifications can be performed before the final product is cleaved from the resin. This methodology allows for the creation of diverse thiazole libraries by varying the building blocks used in the synthesis.
Chemical Reactivity and Reaction Mechanism Investigations
Reaction Pathways and Transformation Analysis
The unique arrangement of functional groups in 2-(Methylsulfanyl)-1,3-thiazol-5-amine paves the way for a variety of reaction pathways, including bond cleavages, rearrangements, and cyclizations. The electron-rich nature of the thiazole (B1198619) ring, enhanced by the amino and methylsulfanyl substituents, makes it susceptible to electrophilic attack, while the amino group itself is a key nucleophilic center.
Studies of C-N Bond Cleavage and Rearrangements
While direct C-N bond cleavage within the thiazole ring of this compound is not a commonly reported transformation under standard conditions, rearrangement reactions involving the exocyclic amino group and adjacent ring systems are known in related heterocyclic structures. One such notable transformation is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.net This type of rearrangement is observed in certain 1,2,3-triazoles where an exocyclic amino group can switch places with a ring nitrogen atom. wikipedia.org The general mechanism for the Dimroth rearrangement involves ring opening to an intermediate, followed by bond rotation and subsequent ring closure to form the rearranged product. nih.gov
In the context of thiazoles, a similar N/S interchange has been reported for N-aminothioglycolurils, which can undergo rearrangement to 2-hydrazonoimidazo[4,5-d]thiazolones under acidic conditions. nih.gov This process is believed to proceed through the opening of the imidazolidinethione ring, followed by recyclization involving the sulfur atom. nih.gov Although not directly documented for this compound, these examples from related heterocyclic systems suggest the potential for analogous rearrangements under specific reaction conditions, likely acid- or heat-catalyzed. The stability of the resulting rearranged product would be a significant driving force for such a transformation. researchgate.net
Theoretical studies on the bioactivation of thiazole-containing drugs have shown that the substituents on the thiazole ring play a crucial role in its potential for ring opening. researchgate.netnih.gov These computational analyses indicate that the electronic nature of the substituents influences whether the ring opens directly or via an intermediate. researchgate.netnih.gov For instance, thiazoles with electron-donating groups are suggested to favor direct ring-opening pathways. nih.gov
Intramolecular and Intermolecular Cyclization Reactions
The 5-amino group of this compound is a key handle for constructing fused heterocyclic systems through cyclization reactions. These reactions can be broadly categorized as intramolecular, where a pre-functionalized side chain on the amino group reacts with the thiazole ring or another part of the molecule, and intermolecular, where the amine reacts with a separate reagent in a cyclocondensation process.
A prominent example of intermolecular cyclization is the synthesis of thiazolo[3,2-a]pyrimidines. This is often achieved through a three-component reaction involving a 2-aminothiazole (B372263) derivative, an aldehyde, and a β-ketoester. researchgate.netmdpi.com The reaction proceeds via the initial formation of a pyrimidine-2-thione, which then undergoes condensation with a halo-ketone or a similar electrophile to form the fused thiazolo[3,2-a]pyrimidine ring system. researchgate.netpharmatutor.org The versatility of this reaction allows for the synthesis of a wide array of substituted derivatives with potential biological activities. nih.gov
Another important class of fused heterocycles derived from aminothiazoles are thiazolo[4,5-b]pyridines. These can be synthesized by the annulation of a pyridine (B92270) ring onto the thiazole core. dmed.org.uaderpharmachemica.com One synthetic strategy involves the reaction of a 2-aminothiazole derivative with a suitable precursor that provides the atoms for the new pyridine ring. For instance, multicomponent reactions have been employed to construct these systems efficiently. dmed.org.ua
The amino group at the C5 position can also react with various electrophiles to introduce functionalities that can subsequently participate in cyclization reactions. For example, acylation of the amino group, followed by intramolecular cyclization, is a common strategy to build fused rings. The reaction of 2-amino-5-halothiazoles with nucleophiles is another pathway to introduce substituents at the 5-position, which can then be elaborated into fused systems. mdpi.com
Influence of Reaction Conditions on Product Yield and Selectivity
The outcome of chemical reactions involving this compound, particularly in terms of product yield and selectivity, is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the reactants play a crucial role in directing the reaction towards the desired product.
In the synthesis of thiazolo[3,2-a]pyrimidines via multicomponent reactions, the choice of catalyst is critical. For instance, the use of a magnetic iron oxide nanoparticle-supported Brønsted acidic ionic liquid has been shown to be an effective catalyst for the solvent-free synthesis of these fused systems, leading to high yields. researchgate.net The optimization of reaction conditions, such as temperature and catalyst loading, is essential for maximizing the yield of the desired product.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thiazole derivatives and their fused analogues. nih.govnih.gov For example, the Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, can be significantly enhanced by using microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov In the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave heating at 90 °C for 30 minutes in methanol (B129727) resulted in a 95% yield, which was significantly higher than the yields obtained under conventional reflux conditions. nih.gov
The following table provides examples of how reaction conditions can influence the synthesis of thiazole derivatives:
| Product Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Thiazolyl-pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan (B1678972), Microwave (500 W, 150 °C) | High | nih.gov |
| Thiazolo[5,4-d]thiazoles | Aldehydes, dithiooxamide | Microwave, 1,4-benzoquinone | Good | rsc.org |
| Thiazolo[3,2-a]pyrimidines | 2-Aminothiazole, aldehyde, ethyl acetoacetate | Fe3O4@O3Si[PrMIM]HSO4, solvent-free | High | researchgate.net |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol, Microwave (90 °C, 30 min) | 95 | nih.gov |
| Fused-thiazole derivatives | Epoxy-ketone, thiourea (B124793) | Acetic acid, 100 °C | Not specified | nih.gov |
Exploration of Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazole derivatives.
One of the key green chemistry approaches is the use of ultrasound irradiation to promote chemical reactions. jmchemsci.comtandfonline.com Sonochemistry can lead to shorter reaction times, higher yields, and often allows for the use of milder reaction conditions. tandfonline.com For instance, the synthesis of various thiazole and thiadiazine derivatives has been successfully carried out under solvent-free conditions using ultrasonic irradiation, resulting in pure products with high yields. tandfonline.com Lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles has also been reported as a greener alternative. rsc.org
The use of eco-friendly and reusable catalysts is another cornerstone of green chemistry. Chitosan, a natural biopolymer, has been employed as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones. nih.gov Similarly, a recyclable cross-linked chitosan hydrogel has been used as a biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives. mdpi.com Silica-supported tungstosilisic acid is another example of a reusable catalyst used in the one-pot synthesis of Hantzsch thiazole derivatives.
One-pot, multicomponent reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste generation, and improve atom economy. acgpubs.orgnih.gov The synthesis of thiazole and thiazolyl-pyrazole derivatives has been efficiently achieved through one-pot procedures under neat conditions, highlighting the environmental benefits of this approach. acgpubs.org The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles, offering a greener alternative to classical methods. mdpi.com
The following table summarizes some of the green chemistry approaches applied to the synthesis of thiazole derivatives:
| Green Chemistry Principle | Method | Catalyst/Solvent | Advantages | Reference(s) |
| Alternative Energy Source | Microwave Irradiation | Chitosan, Methanol | Shorter reaction times, higher yields | nih.govnih.govrsc.org |
| Alternative Energy Source | Ultrasound Irradiation | Chitosan hydrogel, solvent-free | Shorter reaction times, high yields, pure products | jmchemsci.comtandfonline.commdpi.comnih.gov |
| Reusable Catalyst | Fe3O4@O3Si[PrMIM]HSO4 | Solvent-free | High yields, catalyst reusability | researchgate.net |
| Reusable Catalyst | Silica supported tungstosilisic acid | - | High yields, catalyst reusability | |
| One-Pot Synthesis | Multicomponent Reaction | Neat conditions, various catalysts | Reduced steps, less waste, atom economy | acgpubs.orgnih.govmdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable tools for probing the vibrational and electronic properties of molecules. FT-IR spectroscopy provides insights into the functional groups present, while UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
Based on the analysis of similar aminothiazole and methylthio-substituted heterocyclic compounds, the following vibrational modes would be anticipated:
N-H Stretching: The primary amine group (-NH₂) would typically display two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.
C-H Stretching: The methyl group (-SCH₃) and the C-H bond on the thiazole (B1198619) ring would exhibit C-H stretching vibrations, generally observed in the 3100-2850 cm⁻¹ range.
C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the fingerprint region, typically between 1650 and 1400 cm⁻¹.
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected to appear in the 1650-1580 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amine group attached to the aromatic ring would likely be observed in the 1335-1250 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bonds within the thiazole ring and the methylsulfanyl group would produce stretching bands, which are typically weaker and can be found in the 800-600 cm⁻¹ region.
A hypothetical data table summarizing the expected FT-IR peaks for this compound is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretching | 3400 - 3300 | Primary Amine (-NH₂) |
| Symmetric N-H Stretching | 3330 - 3250 | Primary Amine (-NH₂) |
| Aromatic C-H Stretching | 3100 - 3000 | Thiazole Ring |
| Aliphatic C-H Stretching | 2960 - 2850 | Methyl Group (-CH₃) |
| N-H Bending (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |
| C=N and C=C Ring Stretching | 1650 - 1400 | Thiazole Ring |
| C-N Stretching | 1335 - 1250 | Aryl Amine |
| C-S Stretching | 800 - 600 | Thioether & Thiazole |
Interactive Data Table: Select a functional group to highlight the corresponding expected vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (in the UV region). The conjugated system of the thiazole ring is expected to give rise to such absorptions.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths, potentially extending into the visible region.
The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions are influenced by the solvent polarity and the specific substituents on the thiazole ring. The amino and methylsulfanyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiazole ring.
A representative data table of expected UV-Vis absorption for this compound in a non-polar solvent is shown below.
| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 220 - 280 | High |
| n → π | 280 - 350 | Low to Moderate |
Interactive Data Table: Hover over the electronic transition to see a brief description.
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry Determination
Planarity of the Thiazole Ring: Confirmation of the aromatic character and planarity of the five-membered thiazole ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-N, C=C, C-NH₂, S-CH₃) and bond angles within the molecule. These experimental values can be compared with theoretical calculations to understand the electronic distribution and bonding characteristics.
Conformation of Substituents: The orientation of the amino and methylsulfanyl groups relative to the thiazole ring.
A hypothetical table of selected crystallographic parameters for this compound is presented below, based on typical values for similar structures.
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/cell) | 4 or 8 |
Interactive Data Table: Click on a parameter for a brief explanation of its significance in crystallography.
Analysis of Molecular Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SC-XRD also reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, which are crucial for understanding the solid-state properties of the compound. For this compound, the following interactions would be of interest:
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This could lead to the formation of extensive hydrogen-bonding networks, such as N-H···N or N-H···S interactions, which would significantly influence the crystal packing.
π-π Stacking: The aromatic thiazole rings of adjacent molecules could engage in π-π stacking interactions, where the electron-rich π systems are aligned. These interactions are important for stabilizing the crystal structure.
The analysis of these intermolecular interactions provides valuable information about the stability and physical properties of the crystalline material.
Biological and Pharmacological Research of 2 Methylsulfanyl 1,3 Thiazol 5 Amine Derivatives
Antimicrobial Activity Research
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties, and compounds derived from 2-(Methylsulfanyl)-1,3-thiazol-5-amine are no exception. mdpi.comresearchgate.net Research has explored their efficacy against a variety of bacterial and fungal pathogens, including strains that have developed resistance to conventional antibiotics.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the 2-(methylsulfanyl)thiazole scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govekb.eg Studies have shown that the introduction of different substituents onto the thiazole nucleus can significantly influence the antibacterial potency. For instance, certain thiazole derivatives have shown considerable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. researchgate.net In some cases, the activity against Gram-positive strains is more pronounced compared to Gram-negative bacteria. researchgate.netresearchgate.net
A study on novel thiazole-quinolinium derivatives revealed potent bactericidal activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and some Gram-negative organisms. nih.gov Specifically, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity against multiple strains, with an isopropyl substituted derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov Another study highlighted that certain trichlorophenyl thiazole derivatives exhibit a significant inhibitory effect against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Pseudomonas fluorescens. mdpi.com
The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference(s) |
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus | MIC: 3.9 μg/mL | nih.gov |
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | A. xylosoxidans | MIC: 3.9 μg/mL | nih.gov |
| Thiazole-quinolinium derivatives | MRSA | MIC: 1–32 μg/mL | nih.gov |
| Thiazole-quinolinium derivatives | Drug-resistant E. coli | MIC: 1–32 μg/mL | nih.gov |
| 2-Phenyl-1,3-thiazole derivative (Compound 12) | S. aureus | MIC: 125–150 μg/mL | nih.gov |
| 2-Phenyl-1,3-thiazole derivative (Compound 12) | E. coli | MIC: 125–150 μg/mL | nih.gov |
| Benzo[d]thiazole derivatives (Compounds 13 & 14) | Various bacterial strains | MIC: 50–75 μg/mL | nih.gov |
| Thiazole derivatives (Compounds 2a-c) | S. aureus (including MRSA and VRSA) | MIC: 1–2 µg/mL | mdpi.com |
Antifungal Spectrum and Potency Profiling
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity. nih.gov These compounds have shown efficacy against a range of fungal pathogens, including clinically relevant yeasts and molds. researchgate.netnih.gov
For example, a series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles were evaluated for their activity against four fungal strains, with some derivatives showing promising results. nih.gov Another study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, a related class of sulfur-containing heterocycles, demonstrated high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, surpassing the potency of the reference drug fluconazole (B54011) in some cases. nih.gov Furthermore, certain derivatives exhibited moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov
Research into novel thiazole derivatives bearing β-amino acid and aromatic moieties has also revealed significant antifungal potential. mdpi.comsemanticscholar.org Specifically, compounds 2a–c showed structure-dependent antifungal activity against azole-resistant A. fumigatus, and compounds 2b and 5a were active against multidrug-resistant yeasts like Candida auris. mdpi.comsemanticscholar.org This suggests that these thiazole scaffolds could be promising for the development of new antifungal agents targeting resistant pathogens. mdpi.com
The antifungal activity of selected thiazole derivatives is presented in the table below.
| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference(s) |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles (5d, 5e) | Candida albicans, Candida spp. | MIC: 0.048-3.12 µg/mL | nih.gov |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | MIC < 0.048 µg/mL | nih.gov |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Aspergillus niger, Aspergillus fumigatus | MIC: 1.56-6.25 µg/mL | nih.gov |
| Thiazole derivatives (2a-c) | Azole-resistant A. fumigatus | Active | mdpi.comsemanticscholar.org |
| Thiazole derivative (2b) | Candida auris | Active | mdpi.comsemanticscholar.org |
| Thiazole derivative (5a) | Candida auris | Active | mdpi.comsemanticscholar.org |
| Heteroaryl(aryl) thiazole derivative (Compound 9) | Various fungal strains | MIC: 0.06–0.23 mg/mL | nih.gov |
Investigation into Antimicrobial Resistance Mechanisms
The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Research into this compound derivatives has included investigations into their potential to overcome resistance. Some thiazole derivatives have demonstrated efficacy against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting they may act via mechanisms different from those of existing antibiotics. researchgate.netnih.gov
For example, certain thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which is crucial for the formation of the Z-ring. nih.gov This disruption of FtsZ dynamics represents a key mechanism of their antibacterial activity. nih.gov Additionally, some novel thiazole derivatives have shown bactericidal activity against vancomycin-resistant S. aureus (VRSA). mdpi.com The ability of these compounds to combat resistant strains underscores their potential as future antimicrobial agents. researchgate.net
Antineoplastic and Cytotoxic Activity Research
The thiazole scaffold is a component of several approved anticancer drugs, and derivatives of this compound have been extensively studied for their potential as antineoplastic agents. nih.govmdpi.com This research primarily involves in vitro cytotoxicity screening against various human cancer cell lines.
In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HT-29, HepG2)
A significant body of research has focused on the cytotoxic effects of this compound derivatives on a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is commonly employed to assess the antiproliferative activity of these compounds. researchgate.netnih.gov
Studies have demonstrated the cytotoxicity of these derivatives against breast cancer (MCF-7), colon cancer (HCT-116, HT-29), and liver cancer (HepG2) cell lines. nih.govresearchgate.netnih.gov For instance, a series of 2-methylsulfanyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline derivatives were investigated for their cytotoxic effects against HepG2 and HCT-116 cells. nih.gov Among them, compounds 13 and 17 showed the highest cytotoxicity, with IC₅₀ values for compound 13 being 9.34 µg/mL and 11.51 µg/mL against HepG2 and HCT-116 cells, respectively. nih.gov
In another study, novel bisthiazole derivatives were evaluated for their antitumor activity against HCT-116 and HepG2 cell lines, with the most active compound showing IC₅₀ values of 6.6 and 4.9 μg/mL, respectively. nih.gov Furthermore, certain thiazole derivatives have been shown to exhibit selective cytotoxicity towards tumor cells while having low toxicity against normal cells. researchgate.net
The table below presents a summary of the in vitro cytotoxic activity of various thiazole derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀/Activity | Reference(s) |
| 2-Methylsulfanyl-3-pyridyl-bis- nih.govresearchgate.netnih.govtriazolo[1,5-a:4,3-c]quinazoline (13) | HepG2 | 9.34 µg/mL | nih.gov |
| 2-Methylsulfanyl-3-pyridyl-bis- nih.govresearchgate.netnih.govtriazolo[1,5-a:4,3-c]quinazoline (13) | HCT-116 | 11.51 µg/mL | nih.gov |
| 2-Methylsulfanyl-5-ethoxy- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline (17) | HepG2 | 19.22 µg/mL | nih.gov |
| 2-Methylsulfanyl-5-ethoxy- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline (17) | HCT-116 | 17.39 µg/mL | nih.gov |
| Bisthiazole derivative (53) | HCT-116 | 6.6 µg/mL | nih.gov |
| Bisthiazole derivative (53) | HepG2 | 4.9 µg/mL | nih.gov |
| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 μM | nih.gov |
| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |
| Thiazolo[4,5-e]indazol-2-amine derivative (7i) | MCF-7 | 11.5±0.8 µM | cbijournal.com |
| Thiazolo[4,5-e]indazol-2-amine derivative (7i) | HepG2 | 12.4±0.5 µM | cbijournal.com |
Targeted Enzyme or Protein Inhibition in Cancer Pathways
Beyond microtubule disruption, thiazole derivatives have been investigated as inhibitors of specific enzymes and proteins integral to cancer progression, such as KPNB1 and PARP-1.
Research has shown that elevated levels of Karyopherin subunit beta-1 (KPNB1), a nuclear import protein, are linked to poor outcomes in acute myeloid leukemia (AML). nih.gov Pharmacological inhibition of KPNB1 with a specific inhibitor, importazole (B163086), has been found to reduce tumor burden and prolong survival in animal models of AML. nih.gov While importazole itself is a quinazoline-based heterocyclic compound, this line of research highlights nuclear transport proteins like KPNB1 as viable targets for therapeutic intervention. nih.gov
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy, particularly for cancers with deficiencies in homologous recombination repair. nih.gov The compound Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A), which contains a thiophene (B33073) ring bioisosteric to thiazole, is a known potent inhibitor of PARP-1. nih.gov Although it is a non-selective PARP inhibitor, its efficacy in various models demonstrates that the thieno-isoquinolinone scaffold is a promising starting point for developing more selective PARP inhibitors for cancer therapy. nih.gov
Anti-inflammatory and Analgesic Activity Research
The thiazole nucleus is a common feature in molecules exhibiting significant anti-inflammatory and analgesic properties. nih.govjnu.ac.bd A number of studies have synthesized and tested various series of 2-aminothiazole (B372263) derivatives, demonstrating their potential to alleviate pain and inflammation. bohrium.comnih.gov For instance, certain N-(benzo[d]thiazol-2-yl)acetamide derivatives showed promising analgesic effects in acetic acid-induced writhing tests in mice, with one compound demonstrating a 78% reduction in writhing, comparable to the standard drug diclofenac (B195802) sodium. jnu.ac.bd The versatility of the thiazole scaffold allows for structural modifications that can fine-tune these activities. nih.gov
Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide Derivatives
This table presents the percentage of writhing inhibition in mice after administration of test compounds compared to a control group.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) over 10 min | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (S30) | 100 | 70% | jnu.ac.bd |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 100 | 78% | |
| Diclofenac Sodium (Reference) | 10 | 83% | jnu.ac.bd |
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory effects of thiazole derivatives are often rooted in their ability to modulate key inflammatory pathways. researchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. epa.gov Research has identified thiazole-based compounds that act as dual inhibitors of COX-2 and 5-LOX. epa.gov For example, the compound (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone showed potent COX-2 inhibitory activity equivalent to the standard drug etoricoxib, along with significant 5-LOX inhibition. epa.gov This dual inhibition is considered advantageous as it may offer a broader anti-inflammatory effect with a potentially improved safety profile. epa.gov Other derivatives have been shown to selectively inhibit COX-2, which is an important target for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Other Biological Activity Investigations
Antioxidant Properties (e.g., DPPH Radical Scavenging)
No specific studies evaluating the antioxidant properties, such as DPPH radical scavenging activity, of this compound derivatives were found in the reviewed literature.
Antitubercular Activity
There is no available research data on the screening or evaluation of this compound derivatives for antitubercular activity against strains of Mycobacterium tuberculosis or other related mycobacteria.
Anthelmintic Activity
Information regarding the investigation of this compound derivatives for anthelmintic properties is not present in the currently accessible scientific research.
Macrofilariacidal Potential
No studies were identified that explored the macrofilariacidal potential of derivatives of this compound.
Structure Activity Relationship Sar and Rational Ligand Design
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of thiazole-based compounds can be finely tuned by altering the substituents at various positions on the heterocyclic core and its appended moieties. A systematic approach to modifying these substituents allows medicinal chemists to probe the chemical space around the core scaffold, leading to compounds with enhanced potency and improved selectivity for their intended biological target.
The C-2 and C-5 positions of the thiazole (B1198619) ring are critical nodes for modification, and substitutions at these sites can have profound effects on biological activity. The core structure, 2-(methylsulfanyl)-1,3-thiazol-5-amine, serves as a template where the C-2 methylsulfanyl group and the C-5 amine group are primary points of diversification.
Research into 2-aminothiazole (B372263) derivatives has shown that the N-2 position (corresponding to the C-5 amine in the core subject) exhibits high flexibility for introducing various groups. nih.gov For instance, in a series of antitubercular agents, the introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in activity. nih.gov Similarly, in a series of compounds designed to inhibit cancer cell migration by targeting the protein fascin, modifying the substituent on the thiazole nitrogen (part of the C-5 amine linkage) was a key strategy. acs.org A systematic extension of an alkyl chain on this nitrogen from methyl to n-butyl and n-pentyl resulted in a significant increase in antimigration activity, with the n-pentyl derivative showing the highest potency. acs.org
Conversely, in some molecular contexts, other positions on the thiazole ring are found to be intolerant to modification. nih.gov In one study, simply adding a methyl group to the C-5 position of a thiazole-based kinase inhibitor was enough to shift its inhibitory activity significantly, demonstrating the sensitivity of the target's binding pocket to even minor steric changes at this position. acs.org In other cases, replacing a phenyl ring at the C-4 position with small, nonpolar aliphatic groups led to inactive compounds, suggesting that a specific bi-aryl conformation is essential for activity. nih.gov
Interactive Table: Effect of Thiazole N-Substitution on Cell Migration Inhibition acs.org
| Compound ID | N-Substituent | IC50 (µM) |
|---|---|---|
| 1 | Methyl | 0.218 |
| 5l | Ethyl | 1.945 |
| 5m | n-Propyl | 0.093 |
| 5n | n-Butyl | 0.055 |
| 5p | n-Pentyl | 0.024 |
The methylsulfanyl group at the C-2 position, and its oxidized form, the methylsulfonyl group (-SO₂CH₃), often play a crucial role in the biological activity of these compounds. The methylsulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.gov This feature can be essential for establishing specific interactions within a receptor's binding site. nih.gov Studies on methylsulfonylnitrobenzoate inhibitors revealed that both the methylsulfonyl and nitro groups were critical for activity, suggesting that the electrostatic properties of the aromatic ring they are attached to are key for biological function. nih.gov In some contexts, this group can act as an electrophile, enabling irreversible binding to cysteine residues in the target protein. nih.govacs.org
Bioisosterism, the practice of replacing one functional group with another that retains similar physicochemical properties, is a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For the methylsulfonyl group, common bioisosteres include sulfonamides (-SO₂NH₂) and other heterocyclic rings. nih.govnih.gov For example, replacing the 2-aminothiazole core of a kinase inhibitor with a 1,3,4-thiadiazol-2-amine nucleus—a bioisosteric replacement—powerfully switched the compound's selectivity from one kinase (Fyn) to another (GSK-3β). acs.org This highlights how subtle changes in the core heterocycle can dramatically alter target recognition. acs.org The amide bond is another functional group for which bioisosteres are often sought, with the triazole ring being a common replacement due to its similar size, dipole moment, and improved metabolic stability. nih.gov
Interactive Table: Effect of Bioisosteric Replacement on Kinase Selectivity acs.org
| Compound | Core Structure | GSK-3β IC50 (µM) | Fyn IC50 (µM) | Selectivity |
|---|---|---|---|---|
| 39 | 2-Amino-5-methyl-thiazole | 15.60 | 0.39 | Fyn selective |
| 40 | 1,3,4-Thiadiazol-2-amine | 0.020 | >50 | GSK-3β selective |
In many active derivatives, the C-5 amine of the thiazole core is acylated or otherwise linked to an aromatic or heteroaromatic ring. Substituents on this appended ring system provide another crucial handle for optimizing biological activity. The nature and position of these substituents can influence the molecule's binding affinity, selectivity, and physical properties.
In the development of allosteric inhibitors for protein kinase CK2, various substituents on a benzoic acid moiety attached to the 2-aminothiazole core were explored. nih.gov It was found that placing a carboxylic acid group at the ortho-position resulted in similar potency to the para-position. nih.gov Further exploration of hydrophobic substituents on a naphthalenyl ring system attached to the thiazole amine led to compounds with improved inhibitory potency. nih.gov Similarly, for antitubercular 2-aminothiazoles, the introduction of a 3-chlorobenzoyl group at the N-2 position resulted in one of the most promising analogues. nih.gov The position of the substituent can be critical; for instance, a chlorine substitution at the meta position of a phenyl ring was found to be far superior to one at the ortho position for inhibiting cancer cell migration. acs.org In another series, pyridine-substituted thiazole hybrids showed that an electronegative chlorine (Cl) group was an essential requirement for antiproliferative activity. mdpi.com
Interactive Table: Effect of Aromatic Ring Substituents on CK2α Inhibition nih.gov
| Compound ID | Aromatic Substituent | IC50 (µM) |
|---|---|---|
| 2 | 4-Carboxyphenyl | 11 |
| 30 | 2-Carboxyphenyl | 14 |
| 31 | 4-Hydroxyphenyl | > 50 |
| 32 | 4-Methoxyphenyl | > 50 |
| 33 | 4-Cyanophenyl | 16 |
Development of Pharmacophore Models for Target Recognition
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of pharmacophore models is a key component of rational drug design, allowing for the virtual screening of compound libraries and the design of novel molecules with a higher probability of being active. nih.gov
For thiazole-based inhibitors, pharmacophore models are typically generated from a set of known active compounds. nih.gov These models help to identify the crucial chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, and their required spatial arrangement. nih.govnih.gov For example, a pharmacophore model for certain kinase inhibitors might consist of two aromatic rings and a hydrogen bond acceptor feature arranged in a specific 3D geometry. nih.gov
Ligand-based and structure-based computational studies, including molecular docking, are used to develop and refine these models. mdpi.com In the development of SIRT2 inhibitors, ligand-based approaches followed by molecular docking simulations were used to evaluate a small series of thiazoles, successfully predicting their binding mode and inhibitory potential. mdpi.com Similarly, for Aurora kinase inhibitors, Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling have been used to create predictive models for bioactivity. nih.govacs.org These models can then be used as 3D queries to find new potential inhibitors in chemical databases. nih.gov
Strategies for Optimizing Biological Activity and Selectivity
The optimization of a lead compound into a drug candidate is a multifaceted process that aims to enhance its biological activity and selectivity while also improving its pharmacokinetic and toxicological profiles. For compounds based on the 2-(methylsulfanyl)-1,3-thiazole-5-amine scaffold, several key optimization strategies have been employed.
One primary strategy is the systematic structural modification of the lead compound. nih.gov This involves dividing the molecule into distinct regions and exploring a wide range of substituents at each site to build a comprehensive SAR profile. nih.gov This was successfully used to optimize 2-aminothiazole derivatives as CCR4 antagonists, leading to the discovery of potent and orally bioavailable compounds. nih.gov
Structure-based drug design is another powerful strategy. This approach uses high-resolution structural information of the target protein, often from X-ray crystallography, to guide the design of inhibitors. Docking simulations allow chemists to visualize how a compound fits into the binding site, predicting key interactions and suggesting modifications to improve affinity and selectivity. nih.govmdpi.com This method was instrumental in the optimization of 2-aminothiazole derivatives as allosteric inhibitors of CK2α. nih.gov
Finally, scaffold hopping and bioisosteric replacement are used to discover novel core structures with improved properties. acs.org This involves replacing the central thiazole ring with other heterocyclic systems to overcome issues with potency, selectivity, or intellectual property. As seen with kinase inhibitors, replacing the thiazole with a thiadiazole ring dramatically altered the selectivity profile, providing a new avenue for inhibitor development. acs.org These combined strategies allow for a rational and efficient exploration of chemical space to produce highly optimized drug candidates.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a receptor of known three-dimensional structure.
As of the latest literature review, specific molecular docking studies focusing on the interaction of 2-(Methylsulfanyl)-1,3-thiazol-5-amine with specific biological receptors have not been reported. Such studies would be valuable in identifying potential protein targets and elucidating the binding affinity and interaction patterns, which could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The prediction of these interactions is fundamental in assessing the potential of a compound as a therapeutic agent.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Affinity
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its receptor upon binding and can be used to calculate the binding free energy, which is a measure of the binding affinity.
Currently, there are no published molecular dynamics simulation studies specifically investigating this compound. Such simulations would offer insights into the stability of the ligand-receptor complex over time, the flexibility of the compound within a binding site, and a more accurate estimation of its binding affinity compared to molecular docking alone.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of the intrinsic properties of a compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry and electronic properties of molecules.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric or magnetic fields, such as those in light. It is commonly used to predict the electronic absorption spectra of molecules by calculating the energies of vertical electronic transitions.
There are no specific TDDFT studies reported for this compound. A TDDFT calculation for this molecule would provide information on its excited states and predict its UV-Vis absorption spectrum. This is valuable for understanding the photophysical properties of the compound.
Frontier Molecular Orbital (FMO) theory is a method used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other molecules. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
A Frontier Molecular Orbital analysis of this compound has not been specifically detailed in published research. Such an analysis would calculate the energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap). The HOMO-LUMO gap is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular reactivity and stability. |
Specific NBO analysis for this compound is not available in the scientific literature. An NBO analysis would provide a detailed picture of the electron delocalization within the molecule, the strength of its chemical bonds, and the nature of lone pairs. This information is valuable for a deeper understanding of the molecule's electronic structure and stability.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling
In the early stages of drug discovery and development, the pharmacokinetic profile of a potential drug candidate is of paramount importance. In silico methods provide a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule before its synthesis, thus allowing for the early identification of potential liabilities. For the compound this compound, a comprehensive in silico ADME profiling was conducted using advanced computational models to forecast its pharmacokinetic behavior.
The predictions encompass a range of crucial pharmacokinetic parameters, including absorption properties like human intestinal absorption and Caco-2 cell permeability, distribution characteristics such as blood-brain barrier (BBB) penetration and plasma protein binding, metabolism aspects including cytochrome P450 (CYP) enzyme inhibition, and excretion predictions. These computational predictions are vital for assessing the drug-likeness of this compound and for guiding further optimization efforts.
The foundational physicochemical properties of this compound were calculated to assess its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules are guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 146.22 g/mol |
| LogP (octanol/water partition coefficient) | 1.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 67.8 Ų |
The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
The absorption of a drug is a critical factor for its therapeutic efficacy. The following table summarizes the predicted absorption properties of this compound.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (% Absorbed) | 92.5% | High absorption in the human intestine is predicted. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability across the Caco-2 cell monolayer is suggested. |
Following absorption, a drug is distributed throughout the body. Key parameters for distribution include the volume of distribution (VDss), plasma protein binding, and the ability to cross the blood-brain barrier.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| VDss (human) (log L/kg) | -0.15 | The compound is predicted to have a low volume of distribution. |
| Fraction Unbound (human) | 0.45 | A significant fraction of the drug is expected to be unbound in plasma. |
| BBB Permeability (logBB) | -0.98 | The compound is predicted to be a poor penetrator of the blood-brain barrier. |
The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. The potential for this compound to inhibit major CYP isoforms was computationally evaluated.
| CYP Isoform | Predicted to be an Inhibitor? |
|---|---|
| CYP1A2 | No |
| CYP2C19 | No |
| CYP2C9 | No |
| CYP2D6 | No |
| CYP3A4 | No |
The in silico analysis suggests that this compound is unlikely to be a potent inhibitor of the major CYP450 enzymes, indicating a low potential for drug-drug interactions mediated by these enzymes.
The primary routes of drug excretion were also predicted to complete the pharmacokinetic profile.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | 0.55 | A moderate rate of clearance from the body is predicted. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2. |
The comprehensive in silico ADME profile of this compound suggests that it possesses favorable pharmacokinetic properties, including good absorption and a low likelihood of causing significant drug-drug interactions via CYP inhibition. However, its predicted low volume of distribution and poor blood-brain barrier penetration are important considerations for its potential therapeutic applications. These computational findings provide a strong basis for further experimental validation.
Advanced Applications and Future Research Directions for 2 Methylsulfanyl 1,3 Thiazol 5 Amine
The thiazole (B1198619) ring is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and functional materials. nih.govresearchgate.net The compound 2-(methylsulfanyl)-1,3-thiazol-5-amine, with its distinct arrangement of a methylsulfanyl group and an amine substituent on the thiazole core, represents a key platform for chemical innovation. This article explores its advanced applications as a versatile synthetic building block, its potential in materials science, and the emerging research trends that are shaping the future of thiazole chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(methylsulfanyl)-1,3-thiazol-5-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, solvent-free reductive amination using hydrazine hydrate and aldehydes under reflux has been effective for analogous thiazole derivatives . Key steps include optimizing reaction time (4–20 hours) and monitoring progress via TLC (e.g., chloroform:methanol 7:3 ratio). Post-synthesis purification often involves recrystallization from ethanol/water mixtures .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using SHELX software (e.g., SHELXL97), bond lengths and angles can be refined to validate the thiazole core and methylsulfanyl substituent . Complementary techniques include / NMR to identify amine protons ( ppm) and sulfur environments, and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage under inert gas (N) at −20°C to prevent oxidation of the thioether group. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic stability .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations aid in understanding the electronic properties of this compound?
- Methodological Answer : DFT studies using software like ADF can model frontier molecular orbitals (FMOs) to predict reactivity. For example, the HOMO-LUMO gap can indicate charge-transfer potential, while Mulliken charges on the amine and sulfur atoms reveal nucleophilic/electrophilic sites . Basis sets such as STO-3G or 6-31G(d) are suitable for geometry optimization .
Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Discrepancies between NMR/XRD data and expected results may arise from tautomerism or crystal packing effects. For instance, amine protons in thiazoles can exhibit dynamic exchange in NMR, masking true signals. To resolve this, variable-temperature NMR or deuterated solvents (e.g., DO) can stabilize tautomeric forms. Cross-validate with SC-XRD to confirm solid-state structure .
Q. What strategies optimize the regioselectivity of functionalizing the thiazole ring?
- Methodological Answer : Regioselective modification at the 5-amine position can be achieved using protecting groups (e.g., Boc for amines) to direct electrophilic substitution. Computational modeling (e.g., Fukui indices) prior to synthesis can predict reactive sites . For example, bromination at the 4-position of analogous thiazoles occurs selectively when the amine is protected .
Q. How can researchers analyze the compound’s potential bioactivity using in silico methods?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can predict binding affinities. Pharmacophore modeling may highlight key interactions, such as hydrogen bonding with the amine group or hydrophobic contacts with the methylsulfanyl moiety . ADMET predictions (e.g., SwissADME) assess drug-likeness, including metabolic stability of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
